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Compound of Interest

Compound Name: Atto 465 NHS ester
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 465 is a fluorescent label derived from the dye Acriflavin, characterized by its strong
absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] Its N-
hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient
labeling of primary amines on proteins, such as antibodies, forming a stable covalent amide
bond. These properties make Atto 465 NHS ester a valuable tool for various fluorescence-
based applications, including flow cytometry. This application note provides detailed protocols
for labeling antibodies with Atto 465 NHS ester and their subsequent use in both cell surface
and intracellular flow cytometry, with a focus on the analysis of T-cell activation.

Properties of Atto 465

Atto 465 exhibits spectral properties that make it suitable for detection with standard flow
cytometry equipment. It has a relatively large Stokes shift, which is the difference between the
maximum excitation and emission wavelengths, minimizing spectral overlap in multicolor
experiments.

Table 1: Optical Properties of Atto 465
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Property Value Reference
Excitation Maximum (Aex) 453 nm [2][3]
Emission Maximum (Aem) 506 nm [2][3]

Molar Extinction Coefficient (g) 7.5x10*cm~iM—1

Fluorescence Quantum Yield

(®)

0.75

Molecular Weight (NHS Ester) 493.4 g/mol

Experimental Protocols
Antibody Labeling with Atto 465 NHS Ester

This protocol describes the conjugation of Atto 465 NHS ester to a primary antibody.

Materials:

Purified antibody (e.g., anti-human CD4) at a concentration of 1-2 mg/mL in an amine-free
buffer (e.g., PBS).

Atto 465 NHS ester

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3

Gel filtration column (e.g., Sephadex G-25)

PBS, pH 7.4

Workflow for Antibody Conjugation with Atto 465 NHS Ester

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://downloads.leica-microsystems.com/ATTO%20465/Product%20Configuration%20%26%20Tech%20Specs/ATTO_465_product_information_sheet_en.pdf
https://www.leica-microsystems.com/products/consumables/p/ad-465-25-leica/
https://downloads.leica-microsystems.com/ATTO%20465/Product%20Configuration%20%26%20Tech%20Specs/ATTO_465_product_information_sheet_en.pdf
https://www.leica-microsystems.com/products/consumables/p/ad-465-25-leica/
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/product/b1261320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation

Antibody Preparation
(Dialysis against PBS if needed,
adjust pH to 8.3)

Atto 465 NHS Ester Preparation
(Dissolve in DMF or DMSO)

Conjugation

Mixing
(Add dye solution to antibody solution)

'

Incubation
(Room temperature, 1 hour, in the dark)

Purification

Purification
(Gel filtration to remove free dye)

:

Collect Labeled Antibody

Characterization

Determine Degree of Labeling (DOL)
(Spectrophotometry)

Click to download full resolution via product page

Caption: Workflow for conjugating antibodies with Atto 465 NHS ester.

Procedure:

o Antibody Preparation:
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o If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against PBS (pH 7.4)
overnight at 4°C.

o Adjust the antibody concentration to 1-2 mg/mL with PBS.

o For every 1 mL of antibody solution, add 100 pL of 1 M sodium bicarbonate buffer to raise
the pH to approximately 8.3.

o Atto 465 NHS Ester Preparation:

o Immediately before use, dissolve the Atto 465 NHS ester in anhydrous DMF or DMSO to
a concentration of 1 mg/mL.

e Conjugation Reaction:

o While gently vortexing the antibody solution, slowly add the dissolved Atto 465 NHS
ester. A starting point is to use a 10-fold molar excess of the dye to the antibody. The
optimal ratio may need to be determined empirically.

o Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle
stirring.

e Purification:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

o The first colored band to elute from the column is the labeled antibody.

o Determination of Degree of Labeling (DOL):

o The DOL is the average number of dye molecules conjugated to each antibody molecule.
It can be calculated using the following formula:

DOL = (A_max x ¢_protein) / [(A_280 - (A_max x CF)) x ¢_dye]

Where:
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A_max is the absorbance of the conjugate at 453 nm.

A 280 is the absorbance of the conjugate at 280 nm.

€_protein is the molar extinction coefficient of the antibody at 280 nm (typically 210,000
M~1cm~1 for IgG).

€_dye is the molar extinction coefficient of Atto 465 at 453 nm (75,000 M~icm~1).

CF is the correction factor (A_280 of the dye / A_max of the dye), which for Atto 465 is
0.54.

Table 2: Example Calculation of Degree of Labeling (DOL)

Parameter Value

A_max (at 453 nm) 0.75

A 280 0.95

€ _protein (IgG) 210,000 M—icm™1
€_dye (Atto 465) 75,000 M~icm~1
Correction Factor (CF) 0.54

Calculated DOL ~4.8

Cell Surface Staining Protocol for T-Cell Activation
Analysis

This protocol describes the use of an Atto 465-labeled anti-CD4 antibody to identify CD4+ T-
cells in a mixed population of peripheral blood mononuclear cells (PBMCs).

Materials:
¢ Isolated human PBMCs

¢ Atto 465-conjugated anti-human CD4 antibody
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» Other fluorescently labeled antibodies for multicolor analysis (e.g., anti-CD3 FITC, anti-CD69
PE)

e Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

e FACS tubes

Workflow for Cell Surface Staining
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Caption: General workflow for cell surface staining in flow cytometry.

Procedure:
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e Cell Preparation:

o Prepare a single-cell suspension of PBMCs at a concentration of 1 x 107 cells/mL in cold
Flow Cytometry Staining Buffer.

e Staining:

[¢]

Aliquot 100 pL of the cell suspension (1 x 10° cells) into a FACS tube.

[¢]

(Optional) Add an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

[e]

Add the predetermined optimal concentration of the Atto 465-conjugated anti-CD4
antibody and other antibodies in the panel.

[e]

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
e Washing:
o Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
o Repeat the wash step once more.
e Acquisition:
o Resuspend the cell pellet in 300-500 L of Flow Cytometry Staining Buffer.

o Analyze the samples on a flow cytometer equipped with a laser that can excite Atto 465
(e.g., a 445 nm or 458 nm laser).

Intracellular Staining Protocol

This protocol is for the detection of intracellular antigens, such as cytokines (e.g., IFN-y), in
activated T-cells.

Materials:

e PBMCs stimulated to produce the cytokine of interest
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Atto 465-labeled antibody against the intracellular target

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., PBS with 0.1% saponin)

Flow Cytometry Staining Buffer
Procedure:
e Cell Surface Staining:

o Perform cell surface staining as described in the previous protocol to identify the cell
population of interest (e.g., CD4+ T-cells).

o Fixation:

o After the final wash of the surface staining, resuspend the cell pellet in 100 pL of Fixation
Buffer.

o Incubate for 20 minutes at room temperature in the dark.

o Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
e Permeabilization and Intracellular Staining:

o Resuspend the fixed cells in 100 pL of Permeabilization Buffer.

o Add the Atto 465-labeled antibody against the intracellular target.

o Incubate for 30 minutes at 4°C in the dark.
e Washing and Acquisition:

o Wash the cells twice with 2 mL of Permeabilization Buffer.

o Resuspend the cells in 300-500 pL of Flow Cytometry Staining Buffer and acquire on the
flow cytometer.
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Data Analysis and Interpretation
T-Cell Activation Signaling Pathway

The activation of T-cells is a complex process involving a cascade of signaling events initiated
by the T-cell receptor (TCR) engaging with an antigen-presenting cell. This leads to the
upregulation of activation markers and the production of cytokines, which can be analyzed by

flow cytometry.
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Caption: Simplified T-cell activation signaling pathway.

Troubleshooting

Table 3: Common Issues and Solutions in Atto 465 Flow Cytometry

Issue

Possible Cause

Suggested Solution

Weak or No Signal

Low degree of labeling (DOL)

Optimize the dye-to-antibody

ratio during conjugation.

Low antigen expression

Use a brighter fluorochrome if
the target is known to be low in

abundance.

Inefficient excitation/emission

settings

Ensure the flow cytometer's
laser and filter set are
appropriate for Atto 465 (Ex:
~453 nm, Em: ~506 nm).

High Background Staining

High DOL leading to

aggregation

Reduce the dye-to-antibody

ratio during conjugation.

Non-specific antibody binding

Include an Fc receptor
blocking step; titrate the
antibody to the optimal

concentration.

Insufficient washing

Increase the number of wash

steps after staining.

Spectral Overlap Issues

Emission of Atto 465 spilling

into adjacent channels

Perform proper compensation
using single-stained controls
for Atto 465 and all other

fluorochromes in the panel.

Conclusion

Atto 465 NHS ester is a robust and versatile fluorescent dye for labeling antibodies for use in

flow cytometry. Its favorable spectral properties and high photostability make it a suitable
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choice for both single and multicolor applications. The detailed protocols provided in this
application note offer a comprehensive guide for researchers to successfully conjugate their
antibodies with Atto 465 and utilize them for the analysis of cell surface and intracellular
markers, enabling detailed investigation of cellular processes such as T-cell activation. Careful
optimization of labeling and staining procedures, along with proper experimental controls, will
ensure high-quality and reproducible flow cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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